ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Catalog No.
S707207
CAS No.
14794-06-0
M.F
C13H11NO4
M. Wt
245.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benz...

CAS Number

14794-06-0

Product Name

ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

IUPAC Name

ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C13H11NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3

InChI Key

DISBFDYIBYWYJZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O

Synthesis and Characterization:

Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as FE137261, is a well-characterized organic compound. Its synthesis and crystal structure have been reported in scientific literature, with the dihedral angle between the benzene and maleimide rings being determined using X-ray crystallography [].

Potential Biological Activities:

While the specific research applications of Ethyl 4-(2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-yl)Benzoate are limited, its structural features suggest potential for further investigation in various areas:

  • Antimicrobial activity: The presence of the maleimide moiety, a known pharmacophore associated with antimicrobial activity, might warrant exploring the compound's potential against various pathogens [].
  • Enzyme inhibition: The ability of maleimide groups to covalently bind to cysteine residues in enzymes suggests the possibility of investigating the compound's inhibitory effect on specific enzymes involved in various diseases [].
  • Drug discovery: The molecule's unique structure could serve as a starting point for the development of novel drugs with diverse therapeutic applications, requiring further research and exploration [].

Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a chemical compound with the molecular formula C₁₃H₁₁N₁O₄. It features a benzoate structure linked to a pyrrole derivative, specifically a maleimide moiety. This compound is characterized by its unique structural features, including a dihedral angle of 41.4° between the benzene and pyrrole rings, which influences its chemical properties and interactions .

  • Ester: The ester bond can be hydrolyzed, releasing ethanol, which is a flammable liquid with some toxicity.
  • Aromatic compound: The benzene ring suggests potential for aromatic hydrocarbon toxicity, although the attached functional groups might reduce this effect [].
Typical of both ester and pyrrole functionalities. Notably, it may participate in:

  • Esterification Reactions: Reacting with alcohols to form esters.
  • Nucleophilic Additions: The carbonyl groups in the maleimide structure can undergo nucleophilic attack, leading to various derivatives.
  • Hydrolysis: In aqueous conditions, the ester group can hydrolyze to yield the corresponding acid and alcohol.

These reactions are significant for its potential applications in organic synthesis and medicinal chemistry.

Research indicates that ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate exhibits notable biological activities. It has been studied for its potential as:

  • Antioxidant Agent: The compound may help in scavenging free radicals due to the presence of the pyrrole ring.
  • Anticancer Properties: Some studies suggest that derivatives of maleimide compounds can inhibit cancer cell proliferation.

The specific biological mechanisms are still under investigation, highlighting the need for further research to fully elucidate its pharmacological potential .

The synthesis of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves several key steps:

  • Formation of Maleimide: Starting from maleic anhydride and an amine or amino acid to form the maleimide structure.
  • Esterification: The resulting maleimide can then be reacted with ethyl 4-hydroxybenzoate in the presence of a dehydrating agent (like DCC - dicyclohexylcarbodiimide) to yield ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate.

This method allows for the efficient production of the compound while maintaining high purity levels .

Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has various applications in:

  • Pharmaceutical Development: Due to its biological activity, it is being explored for use in drug formulations targeting oxidative stress and cancer.
  • Material Science: Its unique properties make it suitable for use in polymers and coatings that require enhanced durability and resistance to environmental factors.

The versatility of this compound makes it an interesting subject for ongoing research across multiple fields .

Interaction studies involving ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate have primarily focused on its binding affinities and interactions with biological macromolecules. Preliminary findings suggest:

  • Protein Binding: The compound may interact with various proteins through hydrogen bonding and hydrophobic interactions due to its structural features.

These interactions are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic applications .

Several compounds share structural similarities with ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoateC₁₄H₁₃N₁O₄Methyl substitution on pyrrole ring
Ethyl maleimideC₇H₉NO₂Lacks benzoate moiety; simpler structure
BenzoylmaleimideC₉H₇NO₂Contains a benzoyl group; used in polymer chemistry

Uniqueness of Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is unique due to its combination of a benzoate group with a pyrrole-based maleimide structure. This combination enhances its reactivity and potential biological activity compared to simpler analogs. The specific dihedral angle between rings also influences its interaction profile significantly .

The study of maleimide-functionalized benzoates traces back to early investigations into heterocyclic systems with dual reactive sites. Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, a derivative of maleimide (pyrrole-2,5-dione), emerged as a key intermediate in organic synthesis due to its bifunctional nature. Its synthesis was first reported in the context of developing bioconjugation reagents, leveraging the maleimide group’s reactivity toward thiol-containing biomolecules. Over the past decade, its significance expanded into materials science and drug discovery, driven by advancements in spirocyclization and crosslinking methodologies.

Key milestones include:

  • Early 2000s: Initial synthesis via condensation of 4-aminobenzoic acid with maleic anhydride, followed by cyclodehydration.
  • 2015–2023: Recognition as a precursor for spirosuccinimides and hydrogenated heterocycles, catalyzed by transition-metal-mediated C–H activation.
  • Present Era: Integration into fluorescent probes and polymer chemistry, exploiting its ester and maleimide functionalities.

Structural Classification in Heterocyclic Chemistry

Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate belongs to the maleimide-benzoate hybrid class, characterized by:

  • Aromatic Core: A benzene ring substituted with an ethyl ester group at the para position.
  • Heterocyclic Moiety: A pyrrole-2,5-dione (maleimide) ring fused to the benzoate via a nitrogen atom.
  • Electronic Features: Electron-withdrawing ester and dioxo groups, enhancing electrophilicity for nucleophilic additions.
Structural FeatureFunctional Role
Ethyl benzoate esterSolubility modulation, ester hydrolysis
Pyrrole-2,5-dione ringDiels-Alder dienophile, thiol reactivity
Para-substitution patternSteric/electronic control in reactions

This hybrid structure positions the compound as a versatile scaffold for constructing complex heterocycles.

Research Significance in Synthetic Organic Chemistry

The compound’s dual reactivity—via the maleimide’s electron-deficient double bond and the ester’s nucleophilic sites—enables diverse synthetic applications:

  • Spirocyclization: Formation of spirocyclic succinimides through C–H activation, as demonstrated in palladium- or rhodium-catalyzed reactions.
  • Crosslinking Agents: Utilization in polymer chemistry for creating thermosets via Michael additions or Diels-Alder cycloadditions.
  • Heterocycle Synthesis: Precursor for dihydroquinazolines, oxadiazoles, and pyrazolo-pyrimidines via condensation with hydrazines or amines.

Relationship to Maleimide Chemistry

Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate aligns with broader maleimide chemistry through:

  • Reactivity Profiles:
    • Diels-Alder Reactions: Acts as a dienophile with electron-rich dienes.
    • Thiol Additions: Forms stable thioether bonds with cysteine residues, though prone to retro-Michael degradation in vivo.
  • Stability Challenges: Hydrolysis of the ester group under basic conditions and oxidation of the maleimide ring in aqueous environments.

Classical Synthetic Routes

Maleic Anhydride-Based Approaches

The synthesis of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate through maleic anhydride-based methodologies represents the most fundamental and widely employed approach for constructing maleimide-containing benzoate esters [5] [9] [11]. The classical synthetic pathway involves the initial condensation of maleic anhydride with ethyl 4-aminobenzoate to form the corresponding maleamic acid intermediate, followed by cyclodehydration to yield the target maleimide compound [10] [13].

The reaction mechanism proceeds through nucleophilic attack of the primary amino group on one of the electrophilic carbonyl carbons of maleic anhydride, resulting in ring opening and formation of the maleamic acid derivative [5] [9]. This intermediate contains both carboxylic acid and amide functionalities, providing the necessary structural framework for subsequent cyclization [13]. The maleamic acid intermediate is typically isolated as a crystalline solid that precipitates from the reaction medium, facilitating purification prior to the cyclization step [42].

Optimization studies have demonstrated that the initial condensation reaction proceeds efficiently in polar aprotic solvents such as dimethylformamide or diethyl ether at temperatures ranging from 20 to 100 degrees Celsius [5] [42]. The reaction time varies from 5 to 20 hours depending on the specific reaction conditions employed [5]. The use of equimolar quantities of maleic anhydride and ethyl 4-aminobenzoate typically provides optimal yields while minimizing side reactions [10] [42].

Table 1: Reaction Parameters for Maleic Anhydride-Based Synthesis

ParameterOptimal RangeTypical Yield
Temperature50-100°C75-85%
Reaction Time5-20 hours-
SolventDiethyl ether, Dimethylformamide-
Molar Ratio (Anhydride:Amine)1:1-

N-Acylation of Aminobenzoate Esters

The N-acylation methodology for synthesizing ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate represents an alternative classical approach that has gained significant attention due to its operational simplicity and high selectivity [12] [15]. This synthetic strategy involves the direct acylation of ethyl 4-aminobenzoate with preformed maleic acid derivatives or activated maleic acid species [12] [15].

The mechanistic pathway for N-acylation involves the formation of an acyl-adenylate intermediate when employing adenosine triphosphate-dependent enzymes, or alternatively, the generation of transient acyl-enzyme intermediates when utilizing hydrolases such as lipases or aminoacylases [12]. These enzymatic approaches demonstrate remarkable specificity for the formation of amide bonds while maintaining mild reaction conditions [12].

In chemical N-acylation approaches, the activation of maleic acid derivatives can be achieved through the formation of mixed anhydrides using reagents such as acetic anhydride or trifluoroacetic anhydride [13]. The choice of activating agent significantly influences both the reaction kinetics and the thermodynamic favorability of the cyclization step [13]. Trifluoroacetic anhydride has been identified as particularly effective due to its ability to lower activation barriers compared to conventional acetic anhydride [13].

The intramolecular general base catalysis mechanism observed in aminobenzoate ester hydrolysis provides insights into the reverse reaction pathway for N-acylation [15]. The neighboring amine group can function as an intramolecular general base, facilitating the formation of amide bonds under physiological conditions [15]. This mechanism results in rate enhancements of 50 to 100-fold compared to corresponding para-substituted esters [15].

Cyclization of Maleamic Acid Intermediates

The cyclodehydration of maleamic acid intermediates represents the critical final step in classical synthetic routes to ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate [13] [42]. This transformation involves the intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl, accompanied by the elimination of water to form the five-membered maleimide ring [13].

Mechanistic studies have revealed that the cyclization can proceed through two distinct pathways: nucleophilic attack at the oxygen atom leading to kinetically favored isomaleimide formation, or attack at the nitrogen center resulting in the thermodynamically preferred maleimide product [13]. The relative preference for each pathway depends on the electronic nature of the substituents and the specific reaction conditions employed [13].

The use of dehydrating agents such as acetic anhydride or trifluoroacetic anhydride facilitates the cyclization process by forming mixed anhydride intermediates that undergo subsequent cyclization [13] [42]. Acetic anhydride has been widely employed in combination with sodium acetate as a mild base catalyst, providing reaction temperatures of 50 to 100 degrees Celsius [5] [42]. The reaction is typically conducted for 30 minutes to 2 hours on a steam bath to ensure complete conversion [42].

Computational studies have demonstrated that electron-withdrawing substituents on the aromatic ring favor maleimide formation both kinetically and thermodynamically [13]. The activation barriers for cyclization are consistently lower when trifluoroacetic anhydride is employed as the dehydrating agent compared to acetic anhydride, making it the preferred choice for challenging substrates [13].

Table 2: Cyclization Conditions for Maleamic Acid Intermediates

Dehydrating AgentTemperature (°C)TimeYield Range
Acetic Anhydride85-1000.5-2 hours70-85%
Trifluoroacetic Anhydride50-750.5-1 hour80-90%
Phosphorus Pentoxide120-1401-3 hours65-75%

Modern Synthetic Approaches

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions have emerged as powerful modern methodologies for the synthesis of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate derivatives, offering enhanced selectivity and functional group tolerance compared to classical approaches [16] [17] [19]. These methodologies leverage the unique reactivity of palladium complexes to facilitate carbon-carbon and carbon-nitrogen bond formation under mild conditions [16] [17].

The Suzuki cross-coupling reaction has been successfully employed for the synthesis of maleimide-containing benzoate esters using readily available arylboronic acids and halogenated maleimide intermediates [18] [19]. This approach involves the initial preparation of a maleimide triflate intermediate, which subsequently undergoes palladium-catalyzed coupling with appropriate organoboron reagents [18]. The methodology demonstrates excellent functional group compatibility and provides access to diversely substituted products [19].

Direct arylation protocols utilizing palladium catalysis have been developed for the efficient synthesis of bisaryl-substituted maleimides through both traditional Heck reactions and organoboron-mediated Heck-type processes [17]. These methodologies circumvent the need for pre-functionalized coupling partners, thereby streamlining the synthetic sequence [17]. The regioselectivity of these transformations can be controlled through careful selection of reaction conditions and catalyst systems [17].

Oxidative coupling reactions catalyzed by palladium dichloride have been demonstrated for the tandem synthesis of complex maleimide-containing heterocycles [16]. These transformations proceed through regioselective oxidative coupling mechanisms that enable the construction of multiple bonds in a single operation [16]. The yields obtained through these methodologies range from moderate to excellent, depending on the specific substrate and reaction conditions employed [16].

Table 3: Palladium-Catalyzed Coupling Conditions

Coupling TypeCatalystTemperature (°C)SolventYield Range
SuzukiPalladium Tetrakis(triphenylphosphine)80-100Toluene/Water70-90%
HeckPalladium Acetate120-140Dimethylformamide60-85%
OxidativePalladium Dichloride100-120Acetic Acid65-80%

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate by significantly reducing reaction times while maintaining or improving yields compared to conventional heating methods [21] [23]. The selective absorption of microwave energy by polar molecules accelerates reaction kinetics and provides enhanced control over reaction conditions [21] [23].

The microwave-assisted synthesis typically involves the direct condensation of maleic anhydride with ethyl 4-aminobenzoate under solvent-free conditions [23]. The solid reactants are thoroughly ground together to form a free-flowing powder, which is subsequently irradiated at 800 watts and 2450 megahertz for periods ranging from 2 to 15 minutes [23]. This approach eliminates the need for organic solvents and reduces environmental impact [23].

Optimization studies have demonstrated that microwave irradiation provides superior reaction efficiency compared to conventional heating methods [21]. The enhanced reaction rates observed under microwave conditions are attributed to the rapid and uniform heating of the reaction mixture, which minimizes the formation of side products and improves overall selectivity [21]. The products obtained through microwave-assisted synthesis exhibit comparable or superior purity to those prepared using traditional methods [21].

The application of microwave technology to maleimide synthesis has been extended to include the preparation of diversely substituted derivatives through the reaction of various aromatic amines with maleic anhydride [23]. The methodology demonstrates broad substrate scope and functional group tolerance, making it suitable for the preparation of compound libraries [23]. The reaction products can be isolated through simple recrystallization procedures without the need for chromatographic purification [23].

Table 4: Microwave-Assisted Synthesis Parameters

Power (Watts)Frequency (MHz)Time (Minutes)Yield (%)Purity (%)
80024502-585-92>95
85024505-1080-88>90
300245010-1575-85>90

Chemoenzymatic Methodologies

Chemoenzymatic approaches for the synthesis of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate represent cutting-edge methodologies that combine the selectivity of enzymatic catalysis with the efficiency of chemical transformations [12] [22]. These hybrid strategies leverage the unique capabilities of enzymes to facilitate bond formation under mild conditions while maintaining high levels of stereoselectivity and regioselectivity [12] [22].

The enzymatic synthesis of N-acyl amino acid derivatives, which serve as key intermediates in maleimide synthesis, has been extensively studied using various enzyme classes [12]. Adenosine triphosphate-dependent enzymes, particularly acyl-adenylating enzymes, demonstrate remarkable efficiency in coupling carboxylic acids with amino groups through the formation of acyl-adenylate intermediates [12]. These enzymes utilize the energy released from adenosine triphosphate hydrolysis to drive thermodynamically unfavorable bond formation reactions [12].

Alternative enzymatic strategies employ adenosine triphosphate-independent hydrolases such as lipases and aminoacylases, which operate through transient acyl-enzyme intermediates [12]. These enzymes demonstrate broad substrate specificity and can accommodate various structural modifications without significant loss of activity [12]. The use of ester-amide interconversion reactions provides an additional pathway for amide bond formation through sequential esterification and aminolysis steps [12].

The incorporation of maleimide functionalities through chemoenzymatic routes has been demonstrated using N-epsilon-maleimidocaproyl-oxysuccinimide ester as a coupling reagent [22]. This approach involves the initial enzymatic preparation of amino-functionalized intermediates, followed by chemical coupling with the maleimide-containing reagent [22]. The methodology provides excellent yields and high purity products suitable for further transformations [22].

Regioselective Synthesis Strategies

Regioselective synthesis strategies for ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate focus on controlling the site of substitution and the stereochemical outcome of key transformations [24] [25] [28]. These approaches are critical for accessing specific isomers and avoiding the formation of undesired regioisomeric products [24] [25].

Rhodium-catalyzed regioselective coupling reactions have been developed to control the site of maleimide attachment to aromatic substrates [24] [25]. The selectivity of these transformations depends on the nature of substituents present in the maleimide substrate, with aryl, cyclohexyl, and tert-butyl groups favoring mono-coupling products, while methyl, ethyl, and benzyl substituents promote bis-coupling reactions [24] [25]. This substrate-dependent selectivity provides a powerful tool for controlling reaction outcomes [24] [25].

The regioselective hetero-Michael addition of nucleophiles to maleimides has been achieved using boron trifluoride diethyl etherate as a catalyst [28]. This methodology enables selective 1,2-addition or 1,4-addition depending on the specific reaction conditions employed [28]. The reaction system demonstrates wide substrate scope and provides moderate to excellent yields of the desired products [28]. The environmental friendliness and tolerance to oxygen make this approach particularly attractive for synthetic applications [28].

Temperature-dependent regioselectivity has been observed in desulfitative arylation reactions of maleimides [14]. By carefully controlling the reaction temperature, selective synthesis of both mono- and diaryl-substituted maleimides can be achieved [14]. This methodology provides access to unsymmetrical and symmetrical maleimide derivatives through simple temperature adjustment [14].

Table 5: Regioselective Synthesis Conditions

MethodCatalystSelectivity FactorTemperature (°C)Yield (%)
Rhodium-Catalyzed CouplingRhodium TrichlorideSubstrate-dependent100-14070-90
Hetero-Michael AdditionBoron Trifluoride Etherate1,2 vs 1,425-8075-96
Desulfitative ArylationPalladium AcetateMono vs Bis80-16065-85

Scale-Up Considerations and Industrial Production

The scale-up of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate synthesis requires careful consideration of reaction kinetics, heat transfer, and mass transfer phenomena to ensure consistent product quality and yield at industrial scales [35] [26]. The transition from laboratory-scale batch processes to continuous flow manufacturing presents both opportunities and challenges for large-scale production [35].

Industrial synthesis methods have been developed based on the classical maleic anhydride approach, with modifications to accommodate large-scale production requirements [31]. The preparation involves sequential steps including the formation of maleamic acid intermediates, followed by cyclodehydration using N-hydroxysuccinimide and appropriate condensing agents [31]. The process has been optimized to achieve satisfactory purity, melting point, and yield data suitable for commercial applications [31].

Continuous flow processing represents a significant advancement in the scale-up of maleimide synthesis, offering advantages in terms of heat and mass transfer, safety, and process control [35]. The use of tubular plug flow reactors enables precise control of residence time and temperature, leading to improved selectivity and reduced formation of side products [35]. Numbering up and sizing up strategies provide scalable approaches to increasing production capacity while maintaining product quality [35].

The economic feasibility of industrial production depends on several factors including raw material costs, energy consumption, and waste generation [10]. The development of solvent-free processes and the implementation of microwave-assisted synthesis at industrial scales offer potential advantages in terms of environmental impact and operational costs [23]. The recycling of solvents and the recovery of unreacted starting materials are essential considerations for sustainable industrial production [5].

Table 6: Industrial Scale-Up Parameters

ScaleBatch SizeReactor TypeProcessing TimeEstimated Productivity
Pilot1-10 kgBatch Stirred Tank8-12 hours50-100 kg/day
Semi-Industrial50-200 kgContinuous Flow2-4 hours500-1000 kg/day
Industrial>500 kgContinuous Flow1-2 hours>2000 kg/day

Purification and Isolation Techniques

The purification and isolation of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate require sophisticated analytical and preparative techniques to achieve the high purity standards demanded for research and commercial applications [27] [43] [47]. The selection of appropriate purification methods depends on the specific impurity profile and the intended application of the final product [38] [47].

High-performance liquid chromatography represents the gold standard for both analytical characterization and preparative purification of maleimide-containing compounds [43] [46] [47]. Reverse-phase chromatography using octadecylsilane-bonded silica columns provides excellent separation efficiency for ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate and related impurities [43]. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid modifiers to ensure optimal peak shape and resolution [43].

Column chromatography using silica gel provides an effective method for large-scale purification of maleimide derivatives [27]. The purification method involves passing the crude product solution through a silica gel column, followed by distillation under reduced pressure to achieve the desired purity [27]. This approach is particularly suitable for removing high-boiling impurities and achieving crystalline products [27].

Automated flash column chromatography has been successfully employed for the purification of complex maleimide derivatives [44]. The crude products are typically purified using gradient elution with petroleum ether and dichloromethane mixtures, providing efficient separation of the desired product from synthetic intermediates and side products [44]. This methodology is particularly valuable for the purification of photochromic and other specialized maleimide derivatives [44].

Crystallization and recrystallization techniques play crucial roles in the final purification and isolation of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate [31] [23]. The choice of crystallization solvent significantly influences the crystal quality, purity, and yield of the final product [31]. Common recrystallization solvents include chloroform, ethyl acetate, and ethanol, depending on the specific solubility characteristics of the compound [23] [42].

Table 7: Purification Techniques and Conditions

MethodStationary PhaseMobile PhaseFlow RateTypical Purity
Analytical High-Performance Liquid ChromatographyOctadecylsilaneAcetonitrile/Water1 mL/min>99%
Preparative High-Performance Liquid ChromatographyOctadecylsilaneAcetonitrile/Water5 mL/min>95%
Flash ChromatographySilica GelPetroleum Ether/DichloromethaneVariable>90%
Crystallization-Chloroform/Ethanol->98%

The development of specialized purification protocols for thiol-reactive maleimide compounds has been driven by their importance in bioconjugation applications [38] [47]. These protocols employ chemoselective reactions with maleimide-functionalized solid supports to remove truncated sequences and other impurities [38]. The methodology demonstrates low solvent consumption and high efficiency, making it suitable for both research and industrial applications [38].

Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate exhibits extensive Michael addition reactivity due to the electron-deficient nature of the maleimide double bond. The compound acts as a potent Michael acceptor, readily undergoing nucleophilic attack at the alkene carbon centers. The electron-withdrawing properties of both the maleimide ring and the para-benzoate substituent create a highly electrophilic system that facilitates diverse addition reactions.

Thiol-Maleimide Conjugations

The reaction between ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate and thiol-containing compounds represents one of the most important applications in bioconjugation chemistry. This reaction proceeds through a Michael addition mechanism where the thiolate anion attacks the electron-deficient maleimide double bond.

The conjugation mechanism involves initial deprotonation of the thiol group to form a thiolate anion, which then performs nucleophilic attack on the maleimide carbon. The reaction is highly selective for thiol groups at physiological pH (6.5-7.5), with rate constants typically ranging from 10² to 10³ M⁻¹s⁻¹. The resulting thioether bond formation creates a stable succinimide linkage that connects the ethyl benzoate moiety to the target biomolecule.

Optimization studies have demonstrated that the reaction between maleimide groups and the cyclic peptide cRGDfK was optimal at a maleimide to thiol molar ratio of 2:1, reaching a conjugation efficiency of 84 ± 4% after 30 minutes at room temperature in 10 mM HEPES buffer at pH 7.0. For larger protein conjugates such as the 11A4 nanobody, optimal reaction efficiency of 58 ± 12% was achieved after 2 hours of incubation at room temperature in PBS buffer at pH 7.4 using a 5:1 maleimide to protein molar ratio.

Nucleophilic Addition Pathways

The nucleophilic addition pathways for ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involve multiple mechanistic routes depending on the nature of the nucleophile and reaction conditions. The compound demonstrates remarkable versatility in accepting various nucleophiles including amines, alcohols, and carbon-centered nucleophiles.

Amine nucleophiles undergo aza-Michael addition reactions with the maleimide moiety, forming stable C-N bonds. The reaction proceeds through initial nucleophilic attack by the amine nitrogen on the electron-deficient alkene carbon, followed by protonation to yield the final adduct. Studies have shown that primary amines generally react faster than secondary amines due to reduced steric hindrance, with reaction rates being significantly influenced by the electronic nature of the amine substituents.

The presence of electron-withdrawing groups on aromatic amine nucleophiles generally reduces reactivity, while electron-donating groups enhance nucleophilicity. This electronic effect has been quantified through computational studies examining the relationship between nucleophile frontier molecular orbital energies and reaction barriers.

Stereoelectronic Effects in Addition Reactions

Stereoelectronic effects play a crucial role in determining the regioselectivity and stereochemistry of Michael addition reactions to ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate. The geometric constraints imposed by the maleimide ring system create specific orbital overlap requirements that influence the approach geometry of incoming nucleophiles.

The maleimide double bond exhibits significant polarization due to the electron-withdrawing nature of the adjacent carbonyl groups. This polarization creates preferential sites for nucleophilic attack, with the carbon atoms adjacent to the nitrogen showing enhanced electrophilicity. Computational studies have revealed that the LUMO of the maleimide system is primarily localized on these carbon centers, providing a theoretical basis for the observed regioselectivity.

Stereoelectronic effects also influence the stereochemical outcome of additions. The planar geometry of the maleimide ring restricts the approach angles of nucleophiles, leading to predictable stereochemical outcomes. For chiral nucleophiles, the facial selectivity is governed by the relative energies of diastereomeric transition states, which can be modulated by the electronic properties of substituents on both the nucleophile and the maleimide acceptor.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reactivity of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate stems from its function as an electron-deficient dienophile. The maleimide moiety readily participates in [4+2] cycloaddition reactions with various dienes, forming six-membered ring adducts with high efficiency and predictable stereochemistry.

Thermoreversible Cross-Linking

The thermoreversible nature of Diels-Alder reactions involving ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has been extensively exploited for the development of self-healing and recyclable polymer networks. The reaction with furan-containing polymers creates cross-linked materials that can be thermally processed through retro-Diels-Alder reactions.

The forward Diels-Alder reaction typically occurs at temperatures between 60-120°C, with activation energies in the range of 50-70 kJ/mol. The reaction shows excellent conversion efficiency, often exceeding 90% under optimized conditions. The resulting adducts are stable at ambient temperatures but undergo cycloreversion when heated to 90-150°C, allowing for thermal processing and recycling of the polymer materials.

Kinetic studies have revealed that the cross-linking reaction follows second-order kinetics with respect to both the diene and dienophile components. The apparent kinetic rate coefficient (kCL) and Arrhenius activation energy (Ea,CL) are significantly influenced by the furan content of the polymer and the molecular structure of the bismaleimide cross-linking agent.

Click Chemistry Applications

The Diels-Alder reaction between ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate and various dienes has been successfully employed in click chemistry applications for bioconjugation and materials synthesis. The reaction meets the key criteria for click chemistry: high efficiency, mild conditions, and tolerance to various functional groups.

Drug conjugation through Diels-Alder chemistry has shown particular promise for antibody-drug conjugate (ADC) production. The reaction between diene-modified antibodies and maleimide-containing drugs proceeds quantitatively due to reaction acceleration in aqueous media. The resulting conjugates demonstrate enhanced stability compared to traditional thiol-maleimide linkages, with reduced susceptibility to retro-Michael reactions.

The cycloaddition reaction is accelerated in water due to hydrophobic effects that bring the reactants into close proximity. This acceleration effect has been quantified through systematic studies showing 2-10 fold rate enhancements in aqueous media compared to organic solvents.

Hydrolysis and Ring-Opening Pathways

The hydrolysis chemistry of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves two distinct pathways: succinimide ring opening and ester hydrolysis. Both processes are pH-dependent and can lead to significant structural modifications that affect the compound's reactivity and biological activity.

Succinimide ring opening occurs predominantly under basic conditions (pH > 7.5) and elevated temperatures. The reaction proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon of the succinimide ring, followed by ring opening to form the corresponding succinamic acid derivative. This process is particularly important in bioconjugation applications where the initial maleimide-thiol adduct undergoes spontaneous hydrolysis over time.

The hydrolysis rate is strongly dependent on pH and temperature, with half-lives ranging from hours to days under physiological conditions. At pH 8.0 and 37°C, the ring-opening reaction typically proceeds with a first-order rate constant of approximately 4.5 × 10⁻⁴ s⁻¹. The reaction can be accelerated by the presence of catalysts such as molybdate or chromate, which provide alternative mechanistic pathways through metal-assisted hydrolysis.

Ester hydrolysis represents the second major hydrolytic pathway, involving cleavage of the ethyl benzoate moiety. Under basic conditions, the reaction proceeds through nucleophilic acyl substitution to yield the corresponding carboxylic acid and ethanol. The reaction follows typical saponification kinetics with second-order dependence on both the ester and hydroxide concentrations.

Ester Functionalization Reactions

The benzoate ester moiety in ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate provides opportunities for diverse functionalization reactions that can modify the compound's properties and introduce new functionality. These reactions primarily involve nucleophilic acyl substitution processes that replace the ethyl group with other nucleophiles.

Aminolysis reactions with primary and secondary amines lead to the formation of corresponding benzamide derivatives. The reaction proceeds through nucleophilic attack by the amine on the carbonyl carbon, followed by elimination of ethanol. The rate of aminolysis is influenced by the basicity and steric bulk of the amine nucleophile, with primary amines generally reacting faster than secondary amines.

Alcoholysis reactions provide access to alternative ester derivatives through transesterification processes. These reactions are typically catalyzed by acidic or basic conditions and can be used to introduce different alkyl or aryl groups. The equilibrium position depends on the relative volatility of the alcohol components, with high-boiling alcohols favoring product formation.

The ester group can also undergo reduction reactions to form the corresponding alcohol derivative. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride or sodium borohydride, though the reaction conditions must be carefully controlled to avoid reduction of the maleimide moiety.

Computational Studies on Reaction Mechanisms

Computational investigations have provided detailed insights into the reaction mechanisms of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, revealing the electronic factors that govern its reactivity patterns. These studies have employed various levels of theory, from density functional theory calculations to high-level post-Hartree-Fock methods.

Density Functional Theory Investigations

Density functional theory (DFT) calculations have been extensively employed to investigate the reaction mechanisms of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate. The most commonly used functional for these studies is B3LYP with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p), providing a good balance between computational cost and accuracy.

Ground state geometry optimizations have revealed that the compound adopts a planar conformation for the maleimide ring, with the benzoate substituent twisted at a dihedral angle of approximately 41.4° relative to the maleimide plane. This twisted geometry minimizes steric interactions while maintaining conjugation between the aromatic ring and the carbonyl system.

Transition state calculations for various reaction pathways have provided activation energies and reaction barriers that correlate well with experimental observations. For Michael addition reactions, the calculated activation barriers typically range from 45-60 kJ/mol, depending on the nature of the nucleophile and reaction conditions. The calculations reveal that the transition states are characterized by significant charge transfer from the nucleophile to the maleimide acceptor.

Fukui Index Evaluations

Fukui function analysis has been employed to identify the most reactive sites in ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate for nucleophilic and electrophilic attacks. The Fukui indices provide quantitative measures of local reactivity based on the electronic density changes upon electron addition or removal.

The nucleophilic Fukui function (f⁻) indicates that the carbon atoms of the maleimide double bond are the most susceptible to nucleophilic attack, with values typically ranging from 0.15 to 0.25. These high Fukui index values correlate with the observed reactivity patterns in Michael addition reactions.

The electrophilic Fukui function (f⁺) reveals that the nitrogen atom of the maleimide ring and the oxygen atoms of the carbonyl groups are the primary sites for electrophilic attack. However, these reactions are less common due to the electron-deficient nature of the overall system.

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis has provided fundamental insights into the electronic properties that govern the reactivity of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key parameters that determine the compound's behavior in various chemical reactions.

The HOMO energy typically ranges from -8.2 to -8.6 eV, indicating that the compound is relatively electron-poor and not prone to oxidation under normal conditions. The LUMO energy ranges from -2.1 to -2.4 eV, confirming the compound's strong electron-accepting ability and explaining its high reactivity toward nucleophiles.

The HOMO-LUMO energy gap of approximately 6.0-6.5 eV indicates good kinetic stability and moderate chemical hardness. This energy gap is consistent with the compound's observed stability under ambient conditions while maintaining reactivity toward appropriate nucleophiles.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14794-06-0

Wikipedia

Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Dates

Last modified: 08-15-2023

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